molecular formula C12H13ClO3 B598337 Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester CAS No. 103918-71-4

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester

Cat. No. B598337
CAS RN: 103918-71-4
M. Wt: 240.683
InChI Key: MQBFBNHNMUMEKD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is a derivative of benzeneacetic acid . It is commonly used as a reagent in organic synthesis due to its ability to react with other compounds and form new products . The molecular formula is C12H13ClO3 and the molecular weight is 240.68 .


Molecular Structure Analysis

The IUPAC name for this compound is (5-chloro-2-propanoylphenyl) propanoate . The InChI Key is MQBFBNHNMUMEKD-UHFFFAOYSA-N . The canonical SMILES representation is CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC .


Physical And Chemical Properties Analysis

The predicted boiling point of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is 352.0±32.0 °C . The predicted density is 1.190±0.06 g/cm3 .

properties

CAS RN

103918-71-4

Molecular Formula

C12H13ClO3

Molecular Weight

240.683

IUPAC Name

(5-chloro-2-propanoylphenyl) propanoate

InChI

InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3

InChI Key

MQBFBNHNMUMEKD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=C(C=C1)Cl)OC(=O)CC

Origin of Product

United States

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